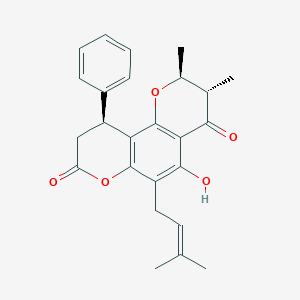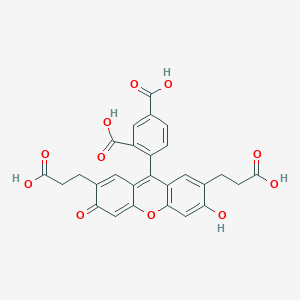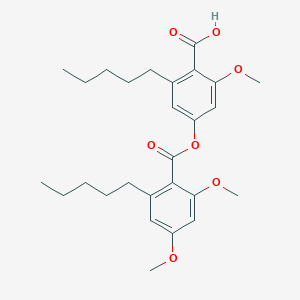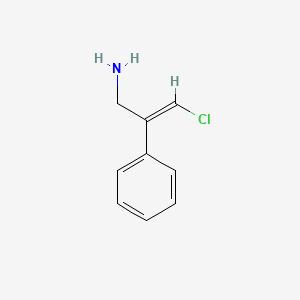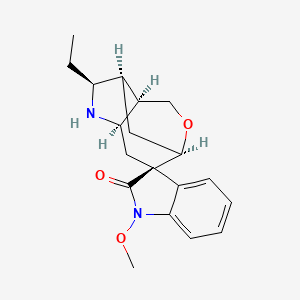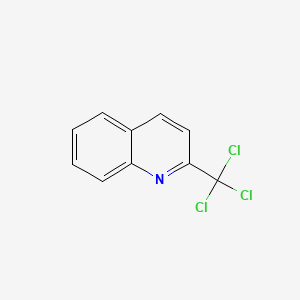
methyl (4R,4aS)-4-(acetyloxy)-8-hydroxy-6-methyl-9-oxo-4,9-dihydro-4aH-xanthene-4a-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
F390B is a member of the class xanthones which consists of a dihydroxanthone skeleton substituted by a acetyloxy group at position 4, a hydroxy group at position 8, a methyl group at position 6 and a methoxycarbonyl group at position 4a (the 4R,4aS stereoisomer). It is isolated from Penicillium and exhibits potent antitumour activity against both human and murine tumour cell lines. It has a role as an antineoplastic agent, an antimicrobial agent and a Penicillium metabolite. It is a diester, a member of xanthones, a member of phenols, an acetate ester and a methyl ester.
Scientific Research Applications
Chemical Investigations and Natural Product Synthesis
- Xanthones, including compounds related to methyl (4R,4aS)-4-(acetyloxy)-8-hydroxy-6-methyl-9-oxo-4,9-dihydro-4aH-xanthene-4a-carboxylate, have been synthesized and characterized through chemical investigations of microfungi. These compounds were evaluated for biological activities such as brine shrimp lethality and antimicrobial screens, although they were found inactive in these assays (Healy et al., 2004).
Photoremovable Protecting Groups
- Derivatives of xanthenes have been explored as photoremovable protecting groups, which can release carboxylates or phosphates upon exposure to specific wavelengths of light. This application is significant in the context of controlled release mechanisms in chemical reactions (Šebej et al., 2013).
Marine-Derived Fungal Strains and Natural Products
- Marine-derived fungal strains have been studied for their ability to produce xanthone derivatives. These compounds, including methyl 8-hydroxy-6-methyl-9-oxo-9H-xanthene-1-carboxylate, have been isolated and structurally elucidated, providing insights into the diverse chemistry of marine fungi (Shao et al., 2008).
Anti-Inflammatory Activity Studies
- Secondary metabolites isolated from Penicillium sp. showed potential anti-inflammatory effects. These metabolites, including xanthene derivatives, were evaluated for their ability to inhibit nitric oxide and prostaglandin E2 production, which are key markers in inflammation processes (Ngan et al., 2017).
Synthesis and Structural Studies
- The synthesis and structural elucidation of xanthone derivatives have been a focus of several studies. These research efforts contribute to a deeper understanding of the chemical properties and potential applications of these compounds (Bradbury et al., 1981; Davis & Pierens, 2006).
properties
Product Name |
methyl (4R,4aS)-4-(acetyloxy)-8-hydroxy-6-methyl-9-oxo-4,9-dihydro-4aH-xanthene-4a-carboxylate |
|---|---|
Molecular Formula |
C18H16O7 |
Molecular Weight |
344.3 g/mol |
IUPAC Name |
methyl (4R,4aS)-4-acetyloxy-8-hydroxy-6-methyl-9-oxo-4H-xanthene-4a-carboxylate |
InChI |
InChI=1S/C18H16O7/c1-9-7-12(20)15-13(8-9)25-18(17(22)23-3)11(16(15)21)5-4-6-14(18)24-10(2)19/h4-8,14,20H,1-3H3/t14-,18+/m1/s1 |
InChI Key |
OOXFQLGEGVNXBG-KDOFPFPSSA-N |
Isomeric SMILES |
CC1=CC(=C2C(=C1)O[C@@]3([C@@H](C=CC=C3C2=O)OC(=O)C)C(=O)OC)O |
Canonical SMILES |
CC1=CC(=C2C(=C1)OC3(C(C=CC=C3C2=O)OC(=O)C)C(=O)OC)O |
synonyms |
F 390B F-390B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



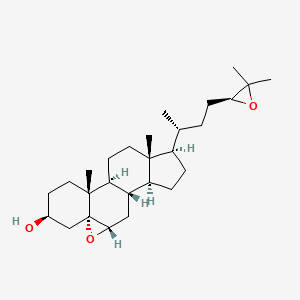

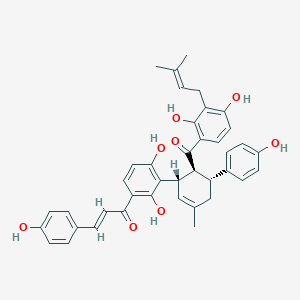
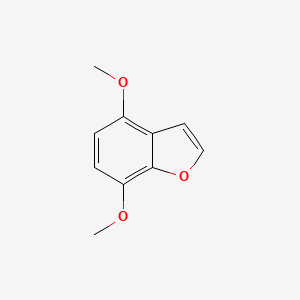
![[4-Methoxy-3-methylsulfanyl-6-(2-pyridyl)-2-pyridyl]methanol](/img/structure/B1251138.png)

